molecular formula C7H7ClO3S B12436648 3-Chlorophenyl methanesulfonate CAS No. 52200-04-1

3-Chlorophenyl methanesulfonate

Cat. No.: B12436648
CAS No.: 52200-04-1
M. Wt: 206.65 g/mol
InChI Key: OXMSYLUZIWAXHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chlorophenyl methanesulfonate is an organic compound with the molecular formula C7H7ClO3S. It is a derivative of methanesulfonic acid, where the hydrogen atom of the sulfonic acid group is replaced by a 3-chlorophenyl group. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chlorophenyl methanesulfonate can be synthesized through the reaction of 3-chlorophenol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base acting to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 3-Chlorophenyl methanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Chlorophenyl methanesulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition.

    Medicine: Research has explored its potential as a precursor for drug development, particularly in the synthesis of compounds with anticancer and antimicrobial properties.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 3-chlorophenyl methanesulfonate involves its ability to act as an electrophile in chemical reactions. The methanesulfonate group is a good leaving group, making the compound highly reactive towards nucleophiles. This reactivity is exploited in various synthetic applications, where the compound can facilitate the formation of new chemical bonds .

Comparison with Similar Compounds

Uniqueness: 3-Chlorophenyl methanesulfonate is unique due to its specific reactivity profile, which is influenced by the presence of the 3-chlorophenyl group. This makes it particularly useful in certain synthetic pathways where other methanesulfonates may not be as effective .

Properties

CAS No.

52200-04-1

Molecular Formula

C7H7ClO3S

Molecular Weight

206.65 g/mol

IUPAC Name

(3-chlorophenyl) methanesulfonate

InChI

InChI=1S/C7H7ClO3S/c1-12(9,10)11-7-4-2-3-6(8)5-7/h2-5H,1H3

InChI Key

OXMSYLUZIWAXHO-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OC1=CC(=CC=C1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.